molecular formula C9H16O B14747130 1-(2,2,3-Trimethylcyclobutyl)ethanone CAS No. 2704-79-2

1-(2,2,3-Trimethylcyclobutyl)ethanone

Cat. No.: B14747130
CAS No.: 2704-79-2
M. Wt: 140.22 g/mol
InChI Key: HCXMYUFLJJOXHZ-UHFFFAOYSA-N
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Description

1-(2,2,3-Trimethylcyclobutyl)ethanone (CAS No. 2704-79-2) is a cyclobutane-derived ketone with the molecular formula C₉H₁₆O. Its structure features a cyclobutane ring substituted with three methyl groups at the 2, 2, and 3 positions, coupled with an ethanone (acetyl) group. The cyclobutane ring introduces significant steric strain due to its small ring size, which influences its reactivity and physical properties. This compound is structurally distinct from aromatic or larger cyclic ketones, making it a subject of interest in organic synthesis and materials science .

Properties

CAS No.

2704-79-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-(2,2,3-trimethylcyclobutyl)ethanone

InChI

InChI=1S/C9H16O/c1-6-5-8(7(2)10)9(6,3)4/h6,8H,5H2,1-4H3

InChI Key

HCXMYUFLJJOXHZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1(C)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,3-Trimethylcyclobutyl)ethanone can be achieved through several methods. One common approach involves the oxidation of β-caryophyllene, a natural sesquiterpene, using ozone followed by reduction. The reaction is typically carried out in dichloromethane as the solvent . The oxidation step leads to the formation of intermediate products, which are then reduced to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid-liquid extraction and flash chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2,2,3-Trimethylcyclobutyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(2,2,3-Trimethylcyclobutyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,3-Trimethylcyclobutyl)ethanone involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds and interact with nucleophiles, making it reactive in various chemical environments. The pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

Cyclic Ketones with Varying Ring Sizes

  • 1-(2,2,3-Trimethylcyclopentyl)ethanone (CAS No. 17983-22-1): Molecular formula: C₁₀H₁₈O. Structural difference: Cyclopentane ring instead of cyclobutane. The additional methylene group increases molecular weight by 14 Da .
  • 1-(3-Methylenecyclobutyl)ethanone (CAS No. 25303-66-6): Molecular formula: C₇H₁₀O. Structural difference: A methylene group replaces two methyl substituents on the cyclobutane ring.

Aromatic vs. Aliphatic Cyclic Ketones

  • 1-(2-Chlorophenyl)ethanone (CAS No. 2142-68-9): Molecular formula: C₈H₇ClO. Structural difference: Aromatic phenyl ring with a chlorine substituent. Impact: The aromatic system enables resonance stabilization, enhancing electrophilic substitution reactivity. The chlorine atom increases polarity and boiling point (e.g., Tboil ~486 K for similar compounds) compared to the nonpolar trimethylcyclobutyl group .

Physical and Chemical Properties

Compound Molecular Formula Boiling Point (K) Key Structural Feature
1-(2,2,3-Trimethylcyclobutyl)ethanone C₉H₁₆O Not reported Strained cyclobutane + 3 methyl
1-(2,2,3-Trimethylcyclopentyl)ethanone C₁₀H₁₈O ~379–486* Larger cyclopentane ring
1-(2-Hydroxyphenyl)ethanone C₈H₈O₂ 486.20 Aromatic ring + hydroxyl group
1-(3-Methylenecyclobutyl)ethanone C₇H₁₀O Not reported Unsaturated cyclobutane

*Estimated range based on analogous compounds .

Key Observations :

  • Ring strain : The cyclobutane core in the target compound increases reactivity in ring-opening reactions compared to cyclopentane derivatives.
  • Substituent effects : Trimethyl groups enhance lipophilicity, reducing water solubility relative to hydroxyl- or chlorine-substituted analogs .

α-Glucosidase Inhibition

While this compound lacks direct inhibitory data, structural analogs with hydroxyl/methoxy groups (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) exhibit strong α-glucosidase inhibition due to hydrogen bonding with enzyme active sites (binding energy: −0.87 to −1.34 Kcal/mol) . The absence of polar groups in the target compound likely diminishes such activity, highlighting the role of substituents in bioactivity.

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